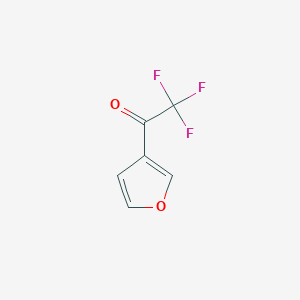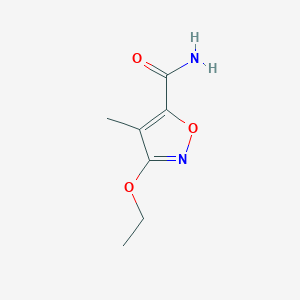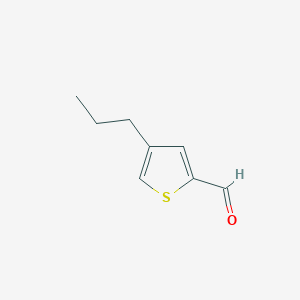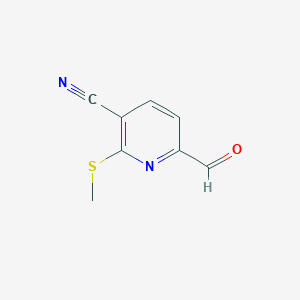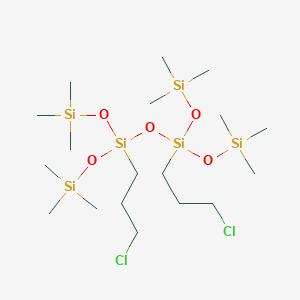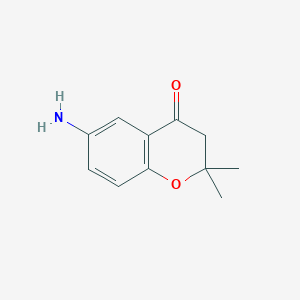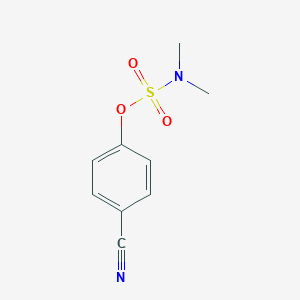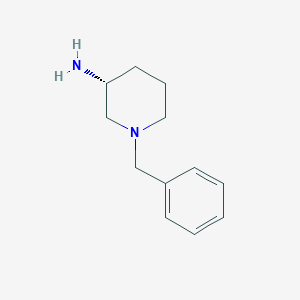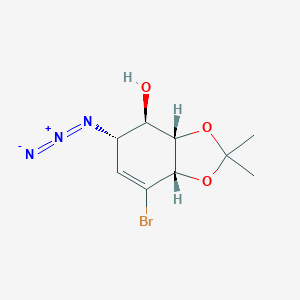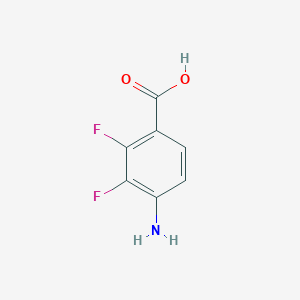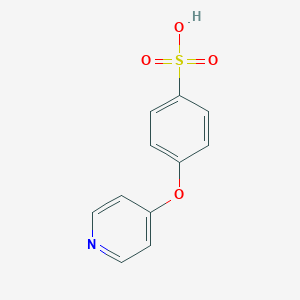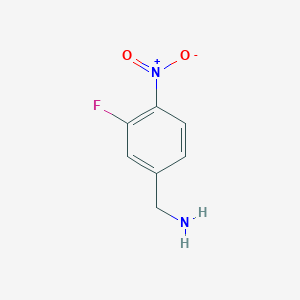
(3-氟-4-硝基苯基)甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-4-nitrophenyl)methanamine is an organic compound with the molecular formula C(_7)H(_7)FN(_2)O(_2) It is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a methanamine group
科学研究应用
(3-Fluoro-4-nitrophenyl)methanamine is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-nitrophenyl)methanamine typically involves the nitration of 3-fluorotoluene followed by a reduction process. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the para position relative to the fluorine atom. The resulting 3-fluoro-4-nitrotoluene is then subjected to catalytic hydrogenation or chemical reduction using reagents such as tin(II) chloride in hydrochloric acid to convert the nitro group to an amine group, yielding (3-Fluoro-4-nitrophenyl)methanamine.
Industrial Production Methods: On an industrial scale, the production of (3-Fluoro-4-nitrophenyl)methanamine follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring higher yields and purity. Additionally, industrial processes often employ more robust catalysts and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions: (3-Fluoro-4-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using hydrogenation or chemical reducing agents.
Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Reduction: (3-Fluoro-4-aminophenyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (3-Fluoro-4-nitrosophenyl)methanamine or (3-Fluoro-4-nitrophenyl)methanamine derivatives.
作用机制
The mechanism of action of (3-Fluoro-4-nitrophenyl)methanamine involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s binding affinity and specificity, while the nitro group can participate in redox reactions, affecting cellular processes.
相似化合物的比较
(3-Fluoro-4-nitroaniline): Similar structure but lacks the methanamine group.
(4-Fluoro-3-nitrophenyl)methanamine: Isomer with different positions of the fluorine and nitro groups.
(3-Chloro-4-nitrophenyl)methanamine: Chlorine atom instead of fluorine.
Uniqueness: (3-Fluoro-4-nitrophenyl)methanamine is unique due to the specific positioning of the fluorine and nitro groups, which can significantly influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted research and industrial applications.
属性
IUPAC Name |
(3-fluoro-4-nitrophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H,4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOJWHIKGYSSGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448058 |
Source


|
| Record name | (3-FLUORO-4-NITROPHENYL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160538-52-3 |
Source


|
| Record name | 3-Fluoro-4-nitrobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160538-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-FLUORO-4-NITROPHENYL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
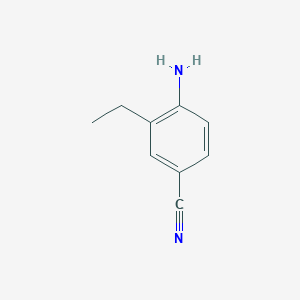
![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)

